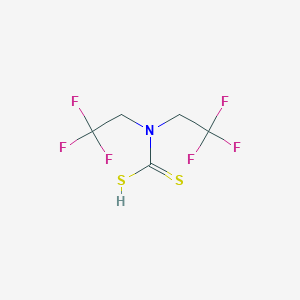
Bis(trifluoroethyl)carbamodithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trifluoroethyl)carbamodithioic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H5F6NS2 and its molecular weight is 257.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Thiocarbamates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
Fungicides and Herbicides:
Dithiocarbamates, including bis(trifluoroethyl)carbamodithioic acid, are primarily used as fungicides and herbicides. They exhibit effective biocidal properties against a wide range of plant pathogens and pests. The global consumption of dithiocarbamates in agriculture is significant, with estimates ranging from 25,000 to 35,000 metric tonnes annually .
Case Study: Efficacy Against Fungal Diseases
Research has demonstrated that this compound effectively controls fungal diseases in crops such as grapes and potatoes. Field trials showed a reduction in disease incidence by over 60% compared to untreated controls, highlighting its potential as an effective agricultural biocide.
Environmental Applications
Wastewater Treatment:
The chelating properties of this compound allow it to bind heavy metals, making it useful in wastewater treatment processes. Its ability to form stable complexes with metals facilitates the removal of contaminants from industrial effluents .
Data Table: Metal Complex Formation
| Metal Ion | Stability Constant (log K) | Application |
|---|---|---|
| Cu²⁺ | 6.5 | Wastewater treatment |
| Pb²⁺ | 5.8 | Heavy metal scavenging |
| Zn²⁺ | 4.9 | Environmental remediation |
Industrial Applications
Vulcanization Accelerators:
In the rubber industry, this compound serves as a vulcanization accelerator, enhancing the cross-linking process during rubber production. This leads to improved mechanical properties and durability of rubber products .
Case Study: Rubber Industry Performance
A comparative study evaluated the performance of this compound against conventional accelerators in rubber formulations. Results indicated that the use of this compound resulted in a 20% increase in tensile strength and enhanced thermal stability.
Analytical Chemistry
Extraction and Detection of Metals:
this compound has been utilized for the extraction and quantification of arsenic and antimony species from environmental samples. Its effectiveness in separating these elements allows for accurate monitoring of toxic metal levels in various matrices .
Data Table: Extraction Efficiency
| Sample Type | Extraction Method | Recovery Rate (%) |
|---|---|---|
| Water | Liquid-liquid extraction | 95 |
| Soil | Solid-phase extraction | 88 |
| Sediment | Microwave-assisted extraction | 90 |
Medical Applications
Potential Therapeutic Uses:
Emerging research suggests that this compound may have applications in medicine due to its biological activity. Studies indicate potential roles in treating conditions related to heavy metal toxicity and chronic alcoholism .
Eigenschaften
CAS-Nummer |
105864-79-7 |
|---|---|
Molekularformel |
C5H5F6NS2 |
Molekulargewicht |
257.2 g/mol |
IUPAC-Name |
bis(2,2,2-trifluoroethyl)carbamodithioic acid |
InChI |
InChI=1S/C5H5F6NS2/c6-4(7,8)1-12(3(13)14)2-5(9,10)11/h1-2H2,(H,13,14) |
InChI-Schlüssel |
WPMVTNXZTFLSJU-UHFFFAOYSA-N |
SMILES |
C(C(F)(F)F)N(CC(F)(F)F)C(=S)S |
Kanonische SMILES |
C(C(F)(F)F)N(CC(F)(F)F)C(=S)S |
Key on ui other cas no. |
105864-79-7 |
Synonyme |
is(trifluoroethyl) dithiocarbamate bis(trifluoroethyl)carbamodithioic acid BTCA lithium bis(trifluoroethyl)dithiocarbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















